Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate
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Overview
Description
Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate is a complex organic compound that features a quinoxaline moiety linked to a piperidine ring through an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate typically involves multiple steps. One common method starts with the preparation of the quinoxaline derivative, which is then reacted with a piperidine derivative. The final step involves esterification to form the ethyl ester. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinoxaline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core structure and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are known for their pharmacological properties.
Uniqueness
Ethyl 4-oxo-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butanoate is unique due to the combination of the quinoxaline and piperidine moieties, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 4-oxo-4-(4-quinoxalin-2-yloxypiperidin-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-25-19(24)8-7-18(23)22-11-9-14(10-12-22)26-17-13-20-15-5-3-4-6-16(15)21-17/h3-6,13-14H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKVHBAYSQFIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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